

# Preventing elemental sulfur precipitation during catalyst sulfiding with TBPS

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## Compound of Interest

Compound Name: *Di-tert-butyl disulfide*

Cat. No.: *B089511*

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## Technical Support Center: Catalyst Sulfiding with TBPS

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tert-Butyl Polysulfide (TBPS) for catalyst sulfiding.

### Frequently Asked Questions (FAQs)

Q1: What is TBPS and why is it used for catalyst sulfiding?

A1: Tert-Butyl Polysulfide (TBPS) is a sulfiding agent used to activate hydrotreating catalysts.[1][2][3] It transforms the metal oxides on the catalyst into their active metal sulfide form, which is essential for processes like hydrodesulfurization (HDS) and hydrodenitrification (HDN).[4] TBPS is often chosen over other agents like Dimethyl Disulfide (DMDS) due to its lower decomposition temperature, higher flash point (making it non-flammable), and lower odor.[5][6][7] Its decomposition byproducts, isobutane and isobutene, are less likely to dilute the hydrogen recycle gas compared to the methane produced from DMDS.[1][5]

Q2: What is the primary cause of elemental sulfur precipitation when using TBPS?

A2: Elemental sulfur precipitation during catalyst sulfiding with TBPS can occur when TBPS decomposes at intermediate temperatures without sufficient hydrogen available.[5] This risk is

particularly high at temperatures below 500°F (260°C).[1] The formation of elemental sulfur can lead to pressure drop issues within the reactor.[8]

Q3: At what temperature does TBPS start to decompose?

A3: In the presence of hydrotreating catalysts (like NiMo or CoMo), TBPS begins to decompose at temperatures as low as 320°F (160°C).[5][9] Full decomposition to hydrogen sulfide (H<sub>2</sub>S) and isobutane occurs at higher temperatures.[10]

Q4: Can TBPS be used for gas-phase sulfiding?

A4: It is generally not recommended to use TBPS for gas-phase sulfiding.[1][8] This is to avoid the formation of solid deposits in the preheating section and on the catalyst.[1]

## Troubleshooting Guide

Issue	Probable Cause(s)	Recommended Solution(s)
Increased Pressure Drop Across Reactor	Elemental sulfur precipitation. [5][8]	- Ensure adequate hydrogen flow: Maintain the maximum possible hydrogen flow rate throughout the sulfiding process.[5] - Verify injection temperature: Do not start TBPS injection until the reactor inlet temperature is between 400-420°F (205-220°C).[1][5] - Optimize injection location: Inject TBPS as close as possible to the reactor inlet to minimize residence time in heated lines.[1][5] Avoid injection upstream of a furnace.[5]
Formation of "carsul" (a solid compound from the reaction of olefins and sulfur).[8]	- Use appropriate feedstock for wetting: The oil used for catalyst wetting and sulfiding should be a straight-run hydrocarbon to avoid olefins. [3][11]	
Low H <sub>2</sub> S Concentration in Recycle Gas ("No Breakthrough")	Incomplete decomposition of TBPS.[5]	- Check reactor temperature: Ensure the low-temperature sulfiding hold is within the recommended range of 400-420°F (205-220°C).[1][9] - Verify TBPS injection: Confirm that the TBPS injection pump is functioning correctly and the injection rate is as per the plan.
Issues with H <sub>2</sub> S measurement.	- Calibrate H <sub>2</sub> S analyzer: Ensure the online H <sub>2</sub> S	

analyzer is calibrated and functioning correctly. Cross-verify with alternative methods if necessary.[10]

Rapid Temperature Increase (Exotherm)

High TBPS injection rate.[3]

- Reduce TBPS injection rate: Immediately decrease the rate of TBPS injection.[3] - Use quench gas: Utilize quench gas between catalyst beds to control the temperature.[3]

Insufficient heat sink (low liquid flow).

- Maintain adequate liquid flow: Ensure a sufficient flow of the wetting oil to act as a heat carrier and absorb the heat of reaction.[3]

## Data Presentation

Table 1: Comparison of Sulfiding Agents

Property	TBPS (Tertiary-Butyl Polysulfide)	DMDS (Dimethyl Disulfide)
Sulfur Content (% wt)	54[5][8]	68[5][8]
Decomposition Temperature	~320°F (160°C)[5][9]	~392°F (200°C)[5]
Flash Point	217°F (103°C)[9]	59°F (15°C)[9]
Primary Decomposition Products	H <sub>2</sub> S, Isobutane, Isobutene[5]	H <sub>2</sub> S, Methane[5]
Classification	Non-flammable liquid[5]	Flammable liquid

Table 2: Typical Operating Parameters for TBPS Sulfiding

Parameter	Recommended Value
TBPS Injection Start Temperature	400 - 420°F (205 - 220°C)[1][5]
Low-Temperature Sulfiding Hold	400 - 420°F (205 - 220°C)[1]
High-Temperature Sulfiding Hold	620 - 670°F (327 - 354°C)[1][2]
H <sub>2</sub> S Concentration for Breakthrough	> 5000 ppm[1][2]
Target H <sub>2</sub> S Concentration (to manage exotherm)	< 1.5 wt%[5]
Minimum Hydrogen Purity in Recycle Gas	~70%[3]

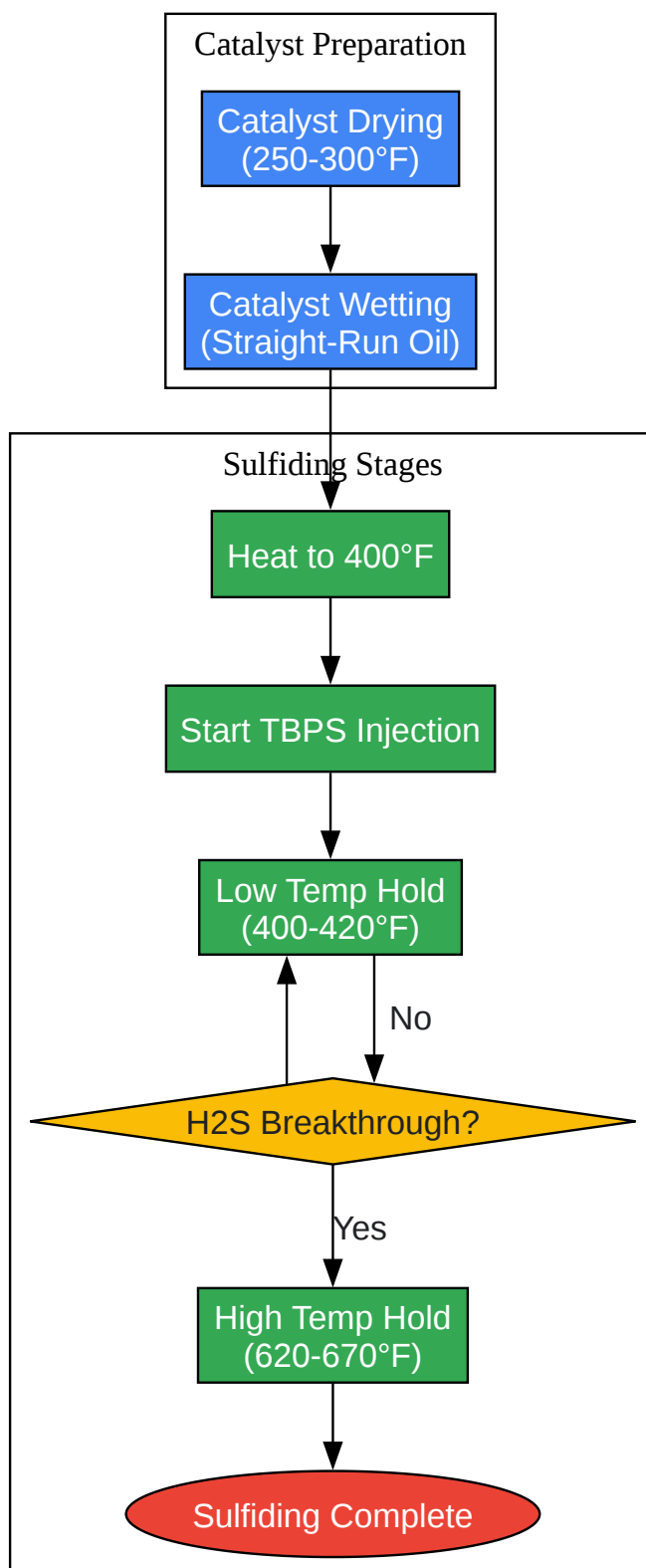
## Experimental Protocols

### Protocol 1: Catalyst Sulfiding with TBPS (Liquid Phase)

- Catalyst Drying and Wetting:
  - Dry the catalyst bed by circulating hydrogen at a temperature of 250-300°F (121-149°C) to remove moisture.
  - Introduce a straight-run hydrocarbon feed (e.g., gas oil) to wet the catalyst.[3][11] The wetting procedure should continue for 4-6 hours to ensure complete saturation of the catalyst pores.[3]
- Pressurization and Heating:
  - Pressurize the system with hydrogen to the target operating pressure.
  - Increase the reactor temperature at a controlled rate (e.g., 50°F/hr or 28°C/hr) to the initial sulfiding temperature of 400°F (205°C).[5]
- TBPS Injection and Low-Temperature Hold:
  - Once the reactor inlet temperature reaches 400°F (205°C), begin injecting TBPS at a controlled rate.[1]
  - Maintain the reactor temperature between 400-420°F (205-220°C).[1]

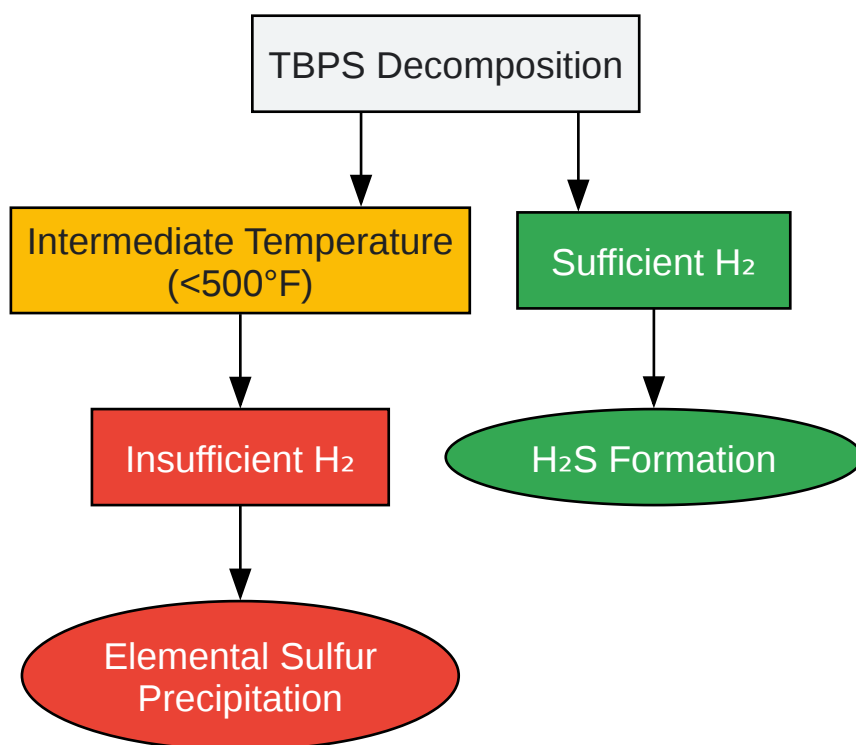
- Continuously monitor the H<sub>2</sub>S concentration in the recycle gas.<sup>[3]</sup> This first temperature hold is maintained until H<sub>2</sub>S breakthrough is confirmed (H<sub>2</sub>S concentration > 5000 ppm).<sup>[1][2]</sup>
- High-Temperature Hold:
  - After H<sub>2</sub>S breakthrough, increase the reactor temperature to the final sulfiding temperature, typically between 620-670°F (327-354°C).<sup>[1][2]</sup>
  - Hold at this temperature for a minimum of 4 hours to ensure complete sulfiding of the catalyst.<sup>[1][2]</sup>
- Completion and Post-Treatment:
  - Sulfiding is considered complete when the H<sub>2</sub>S concentration in the recycle gas stabilizes and there is no further uptake of sulfur.
  - Stop the TBPS injection.
  - The unit is now ready for the introduction of the actual feedstock.

## Visualizations



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Caption: Workflow for catalyst sulfiding using TBPS.



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Caption: Logic for elemental sulfur formation from TBPS.

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